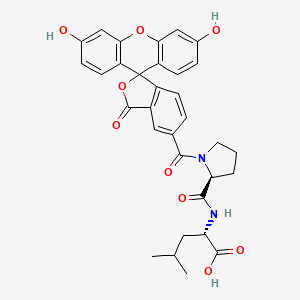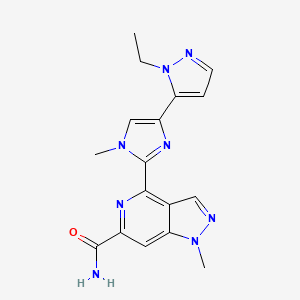
STING modulator-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING modulator-4 is a competitive stimulator of interferon genes (STING) modulator. It has shown significant potential in modulating immune responses, particularly in the context of cancer immunotherapy and autoimmune diseases . The compound has a Ki of 0.0933 μM for R232H STING and an EC50 of >10 μM for p-IRF3 in THP-1 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STING modulator-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and can be found in patent documents .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
STING modulator-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
科学的研究の応用
STING modulator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its effects on cellular signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer and autoimmune diseases
Industry: Utilized in the development of new drugs and therapeutic strategies
作用機序
STING modulator-4 exerts its effects by binding to the STING protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines. The molecular targets and pathways involved include the cyclic GMP-AMP synthase (cGAS)–STING pathway, which plays a crucial role in the innate immune response .
類似化合物との比較
Similar Compounds
cGAMP: An endogenous ligand for STING that activates the same pathway.
diABZI: A synthetic STING agonist with similar binding properties.
Thiazolecarboxamide derivatives: Inhibit STING signaling and suppress immune-inflammatory cytokine levels.
Uniqueness
STING modulator-4 is unique in its high affinity for the R232H STING variant and its ability to modulate immune responses with minimal off-target effects . This makes it a promising candidate for therapeutic applications in cancer and autoimmune diseases .
特性
分子式 |
C17H18N8O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4-[4-(2-ethylpyrazol-3-yl)-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H18N8O/c1-4-25-13(5-6-19-25)12-9-23(2)17(22-12)15-10-8-20-24(3)14(10)7-11(21-15)16(18)26/h5-9H,4H2,1-3H3,(H2,18,26) |
InChIキー |
ZWGMDXYLOOIUHN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


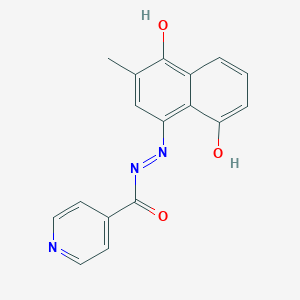


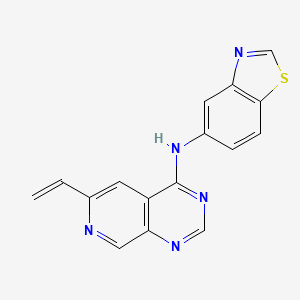
![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)


![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
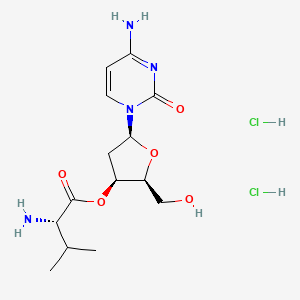
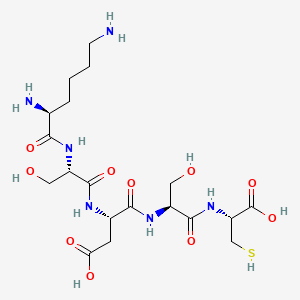
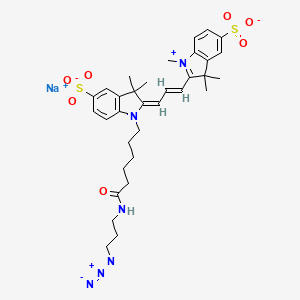
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
